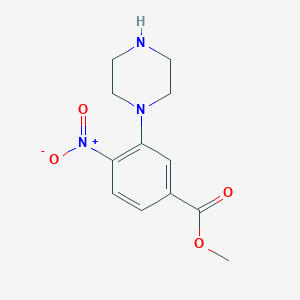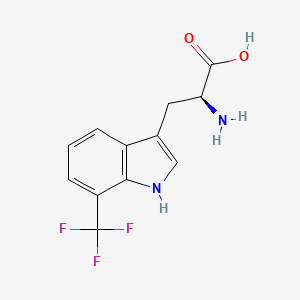
(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is a compound that features a trifluoromethyl group attached to an indole ring, which is further connected to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-4,4,4-trifluorobutanoic acid: Another amino acid derivative with a trifluoromethyl group, used in drug design as a bioisostere of leucine.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used as intermediates in medicinal chemistry.
Uniqueness
(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is unique due to its indole ring structure combined with the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H11F3N2O2 |
|---|---|
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[7-(trifluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-2-7-6(5-17-10(7)8)4-9(16)11(18)19/h1-3,5,9,17H,4,16H2,(H,18,19)/t9-/m0/s1 |
InChI-Schlüssel |
XEWNAIZKFBMBSZ-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C2CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


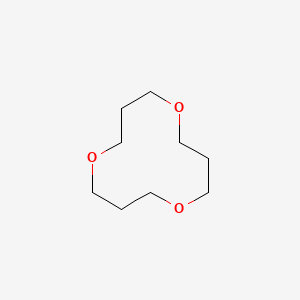
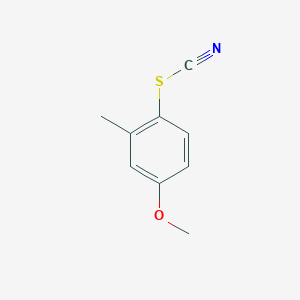
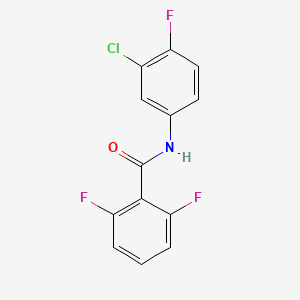
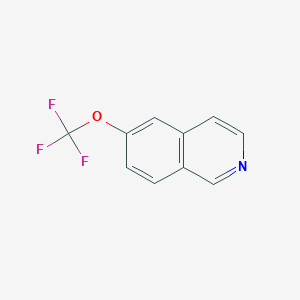
![1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828403.png)
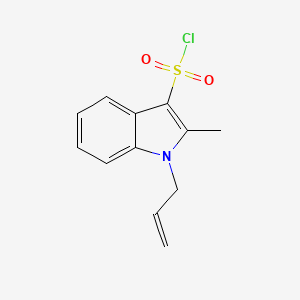
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
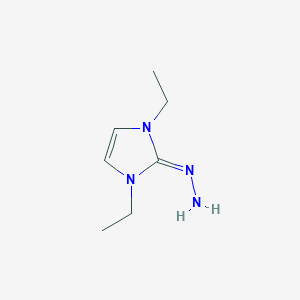
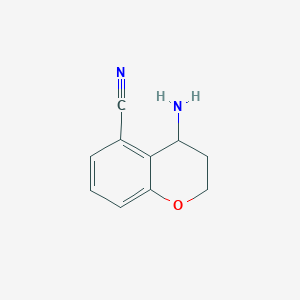
![tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12828425.png)

![2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B12828445.png)

